molecular formula C15H12FNO B063445 2-Fluoro-6-((4-methylbenzyl)oxy)benzonitrile CAS No. 175204-09-8

2-Fluoro-6-((4-methylbenzyl)oxy)benzonitrile

Cat. No.: B063445
CAS No.: 175204-09-8
M. Wt: 241.26 g/mol
InChI Key: PYDSAKVFHVQAAD-UHFFFAOYSA-N
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Description

2-Fluoro-6-((4-methylbenzyl)oxy)benzonitrile (CAS 175204-09-8) is a fluorinated benzonitrile derivative featuring a 4-methylbenzyloxy substituent at position 6 and a nitrile group at position 1 of the benzene ring. It is commonly utilized in pharmaceutical and agrochemical research as a synthetic intermediate. Key properties include:

  • Molecular Formula: C₁₅H₁₂FNO (calculated).
  • Molecular Weight: 241.26 g/mol (calculated).
  • Purity: Typically available at 97% purity .
  • Hazards: Classified as harmful (Xn) with risk phrases R20/21/22 (harmful by inhalation, skin contact, and ingestion).
  • Transport: Classified under UN3276 (Nitriles, solid, toxic, N.O.S.) with Packing Group III .

Properties

IUPAC Name

2-fluoro-6-[(4-methylphenyl)methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c1-11-5-7-12(8-6-11)10-18-15-4-2-3-14(16)13(15)9-17/h2-8H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDSAKVFHVQAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372032
Record name 2-Fluoro-6-[(4-methylphenyl)methoxy]benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-09-8
Record name 2-Fluoro-6-[(4-methylphenyl)methoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175204-09-8
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-6-(4-methylbenzyloxy)benzonitrile can be synthesized through the reaction of 4-methylbenzyl alcohol with 2,6-difluorobenzonitrile. The reaction typically involves the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-Fluoro-6-(4-methylbenzyloxy)benzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(4-methylbenzyloxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Major Products

    Substitution: Products with different functional groups replacing the fluoro group.

    Oxidation: Aldehydes or acids derived from the benzyloxy group.

    Reduction: Amines derived from the nitrile group.

Scientific Research Applications

Pharmaceutical Development

Building Block for Synthesis:
2-Fluoro-6-((4-methylbenzyl)oxy)benzonitrile serves as a valuable intermediate in the synthesis of novel pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic properties. Compounds with similar structures have been investigated for various pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.

Biological Activity:
While specific biological activity data for this compound is limited, derivatives of benzonitriles are known to exhibit significant biological activities. The incorporation of fluorine and methyl groups can enhance lipophilicity and bioavailability, making this compound a candidate for further biological evaluation.

Chemical Research

Interaction Studies:
Research involving this compound could focus on its binding affinities with various biological targets or its reactivity with other chemical species. Preliminary studies may include assessing its interactions with enzymes or receptors to evaluate its potential as a therapeutic agent.

Comparative Analysis:
A comparative analysis of structurally similar compounds can provide insights into how variations in substituents affect chemical properties and biological activities. For instance:

Compound NameStructure FeaturesUnique Aspects
2-Fluoro-6-(4-chlorobenzyloxy)benzonitrileChlorine instead of methyl groupPotentially different biological activity
2-Chloro-6-(4-methylbenzyloxy)benzonitrileChlorine atom at position 2Variation in reactivity patterns
2-Bromo-6-(4-methylbenzyloxy)benzonitrileBromine substitutionMay exhibit different solubility characteristics
2-Methoxy-6-(4-methylbenzyloxy)benzonitrileMethoxy group instead of fluoroAltered electronic properties

This table illustrates the importance of substituent choice in determining chemical behavior and application potential.

Toxicological Considerations

Understanding the toxicological profile of this compound is crucial for its application in research and industry. According to safety data sheets, the compound is not classified as harmful upon ingestion or skin contact; however, exposure should be minimized due to potential irritant properties . Proper handling protocols must be established to ensure safety in laboratory settings.

Future Research Directions

Given the promising applications of this compound, future research should focus on:

  • In-depth Biological Evaluation: Conducting pharmacological studies to assess its efficacy against specific diseases.
  • Synthesis of Derivatives: Exploring modifications to enhance its therapeutic profile.
  • Mechanistic Studies: Investigating the mechanisms underlying its interactions with biological targets.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(4-methylbenzyloxy)benzonitrile involves its interaction with specific molecular targets. The fluoro and nitrile groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways and exert pharmacological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name & CAS Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Fluoro-6-((4-methylbenzyl)oxy)benzonitrile (175204-09-8) 4-methylbenzyloxy C₁₅H₁₂FNO 241.26 Intermediate in antitumor research; harmful (Xn) .
2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile (175204-10-1) 4-chlorobenzyloxy C₁₄H₉ClFNO 261.68 Increased lipophilicity due to Cl; similar toxicity profile .
2-Fluoro-6-(4-methoxyphenoxy)benzonitrile 4-methoxyphenoxy C₁₄H₁₀FNO₃ 275.24 Methoxy group enhances electron density; potential reactivity in coupling reactions .
2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile (119584-74-6) trifluoroethoxy C₉H₅F₄NO 219.14 High stability from CF₃ group; used in agrochemical synthesis .
2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile (148901-52-4) 4-methylthiophenoxy C₁₄H₁₀FNOS 259.30 Methylthio may improve metabolic stability; applications in drug discovery .
2-Fluoro-6-(2-hydroxy-2-methylpropoxy)benzonitrile (1184455-01-3) 2-hydroxy-2-methylpropoxy C₁₁H₁₁FNO₂ 209.22 Hydroxy group increases solubility; predicted pKa ~14.2 .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., CF₃, Cl): Compounds like 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile exhibit enhanced stability and resistance to enzymatic degradation due to the strong electron-withdrawing trifluoroethoxy group .
  • Electron-Donating Groups (e.g., OCH₃): The methoxy group in 2-Fluoro-6-(4-methoxyphenoxy)benzonitrile elevates electron density, making the compound more reactive in nucleophilic substitutions .
  • Steric and Solubility Modifiers : The hydroxy group in 1184455-01-3 enhances aqueous solubility via hydrogen bonding, while the methylthio group in 148901-52-4 may reduce oxidative metabolism .

Biological Activity

2-Fluoro-6-((4-methylbenzyl)oxy)benzonitrile is a chemical compound with the molecular formula C₁₅H₁₂FNO and a molecular weight of 241.26 g/mol. Its structure includes a fluorine atom attached to a benzene ring, along with a benzonitrile group and a 4-methylbenzyl ether substituent. This unique configuration positions it as a candidate for various pharmaceutical applications, although specific biological activity data remains limited.

Structural Characteristics

The compound's structural features can significantly influence its biological activity. The presence of the fluorine atom may enhance lipophilicity and bioavailability, while the benzonitrile moiety is often associated with pharmacological properties such as anti-inflammatory, anti-cancer, and antimicrobial activities. Below is a summary of its structural characteristics:

Feature Description
Molecular FormulaC₁₅H₁₂FNO
Molecular Weight241.26 g/mol
Functional GroupsFluoro, benzonitrile, ether
Potential ApplicationsAnti-inflammatory, anti-cancer, antimicrobial

Biological Activity Overview

While direct studies on this compound are scarce, related compounds have been explored for their biological activities. Compounds with similar structures have shown promise in various pharmacological contexts:

  • Anti-inflammatory Activity : Derivatives of benzonitriles have been linked to reduced inflammation markers in vitro.
  • Anticancer Properties : Some structurally related compounds have demonstrated cytotoxic effects against cancer cell lines.
  • Antimicrobial Effects : Benzonitriles have been investigated for their ability to inhibit bacterial growth.

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of benzonitrile derivatives found that compounds with similar substituents exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Properties

Research on benzophenone derivatives indicated that certain compounds demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent groups in enhancing biological efficacy.

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that its interactions with specific biological targets could involve:

  • Inhibition of Enzyme Activity : Similar compounds have shown the ability to inhibit enzymes crucial for cellular proliferation.
  • Disruption of Cellular Signaling Pathways : Potential interference with pathways involved in inflammation and tumorigenesis.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful:

Compound Name Structural Features Biological Activity
2-Fluoro-6-(4-chlorobenzyloxy)benzonitrileChlorine instead of methyl groupPotentially different anti-cancer activity
2-Chloro-6-(4-methylbenzyloxy)benzonitrileChlorine atom at position 2Variation in reactivity patterns
2-Bromo-6-(4-methylbenzyloxy)benzonitrileBromine substitutionDifferent solubility characteristics

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsReference
Two-step substitution65–75KF, DMF, 80°C
One-pot fluorination50–60CsF, TBAB, toluene, reflux

Basic: How to characterize the compound using spectroscopic methods?

Answer:
Key techniques include:

  • ¹H/¹³C NMR :
    • Fluorine splitting : The fluorine atom causes splitting in adjacent protons (e.g., aromatic protons at δ 6.8–7.4 ppm).
    • Benzyloxy group : Methyl protons (δ 2.4 ppm) and benzylic CH₂ (δ 4.8–5.0 ppm) .
  • IR Spectroscopy : Nitrile stretch (C≡N) at ~2220 cm⁻¹ and aryl ether (C-O-C) at ~1250 cm⁻¹ .
  • Mass Spectrometry : Exact mass (calc. 259.30 g/mol) confirms molecular formula .

Basic: What safety precautions are required for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Toxicity : Limited acute toxicity data; treat as a potential irritant. Avoid ingestion (no LD50 reported) .
  • Storage : Store in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced: How to optimize reaction conditions for higher yields?

Answer:

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene for fluorine activation .
  • Temperature gradients : Use DOE (Design of Experiments) to identify optimal reaction temperatures (e.g., 60–100°C) .

Q. Table 2: Solvent Impact on Yield

SolventYield (%)Reaction Time (h)
DMF7512
Toluene6024
DMSO6818

Advanced: What reaction mechanisms underpin its synthesis?

Answer:

  • Nucleophilic substitution : Fluorine replaces a leaving group (e.g., NO₂) via a Meisenheimer intermediate in polar solvents .
  • Ether formation : SN2 mechanism between deprotonated hydroxybenzonitrile and 4-methylbenzyl halide .
  • Side reactions : Competing hydrolysis of nitrile to amide under basic conditions requires strict anhydrous protocols .

Advanced: How to evaluate its biological activity in vitro?

Answer:

  • Cytotoxicity assays : Test against cancer cell lines (e.g., MGC-803胃癌细胞) using MTT assays at 0.1–100 µM concentrations .
  • Enzyme inhibition : Screen for kinase or phosphatase inhibition via fluorescence-based assays (IC50 determination) .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Advanced: How to resolve contradictions in reported spectral data?

Answer:

  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >97% purity .
  • Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping NMR signals .
  • Cross-validation : Compare IR and MS data with computational predictions (e.g., DFT for vibrational modes) .

Advanced: What computational methods predict its reactivity?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study fluorine’s electron-withdrawing effects .
  • Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina .
  • QSPR models : Correlate substituent effects (e.g., methyl vs. methoxy) with logP and solubility .

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